Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, with the CAS number 623122-89-4, is a complex organic compound that features a unique molecular structure. This compound is classified as an ester, specifically a methyl ester, due to the presence of the methoxy group and the carboxylic acid derivative. Its molecular formula is , and it has a molecular weight of approximately 368.4 g/mol .
The synthesis of methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be approached through various methods, primarily involving the condensation reactions typical in organic synthesis. One common method includes the use of phenolic compounds and aldehydes under acidic conditions to form the desired benzofuran structure.
Technical Details:
The molecular structure of methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate features several notable characteristics:
Structural Data:
COC(=O)C1=CC2=C(C=C1)C(=O)C(=C/C=C/C3=CC=CC=C3)O2
.Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can participate in various chemical reactions due to its functional groups:
Technical Details:
The reactivity patterns are influenced by steric and electronic factors present in the molecule, particularly around the benzofuran core and the substituents on the aromatic rings.
The mechanism of action for methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves several steps:
Data:
While specific data on biological activity is limited, compounds with similar structures have shown potential in therapeutic applications.
The physical and chemical properties of methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate are critical for understanding its behavior in various environments:
Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has potential applications in various scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: